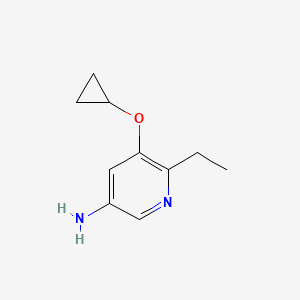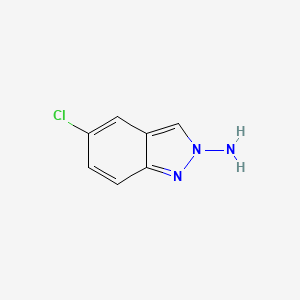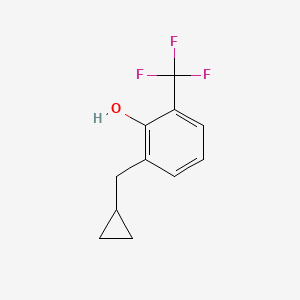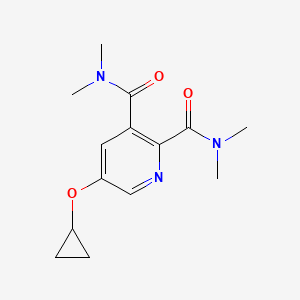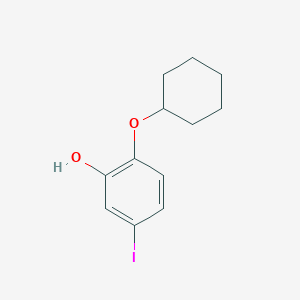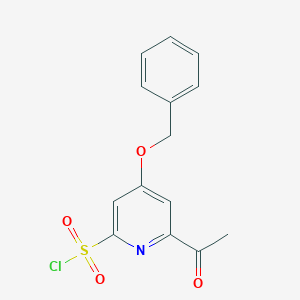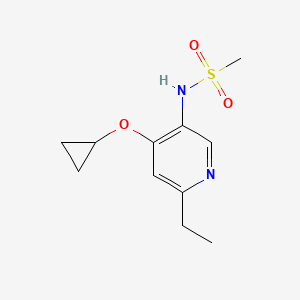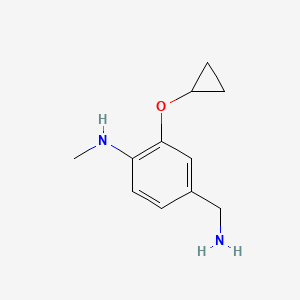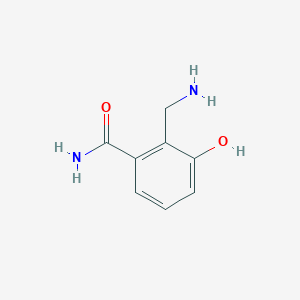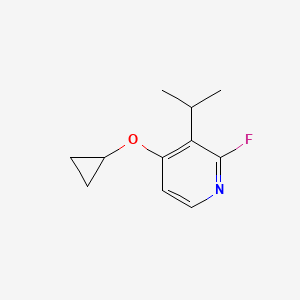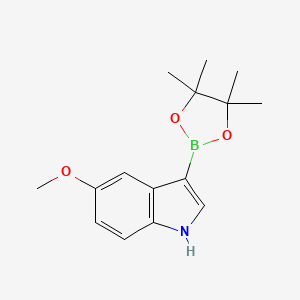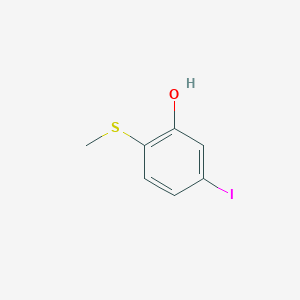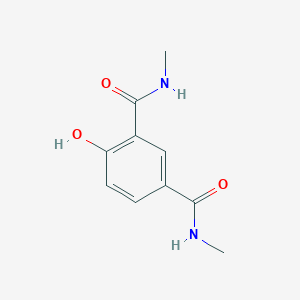
4-Hydroxy-N1,N3-dimethylisophthalamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Hydroxy-N1,N3-dimethylisophthalamide is a chemical compound with the molecular formula C10H12N2O3. It is known for its applications in various fields of scientific research and industry due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Hydroxy-N1,N3-dimethylisophthalamide typically involves the reaction of isophthalic acid derivatives with appropriate amines under controlled conditions. One common method includes the use of dimethylamine and a hydroxylating agent to introduce the hydroxy group at the desired position .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale synthesis using automated reactors to ensure consistency and purity. The reaction conditions are optimized to achieve high yields and minimize by-products .
Análisis De Reacciones Químicas
Types of Reactions
4-Hydroxy-N1,N3-dimethylisophthalamide undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form amines or alcohols.
Substitution: The amide groups can participate in nucleophilic substitution reactions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Nucleophiles like halides and alkoxides are used under basic conditions
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones, while reduction can produce primary or secondary amines .
Aplicaciones Científicas De Investigación
4-Hydroxy-N1,N3-dimethylisophthalamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the production of polymers, dyes, and other industrial chemicals
Mecanismo De Acción
The mechanism of action of 4-Hydroxy-N1,N3-dimethylisophthalamide involves its interaction with specific molecular targets and pathways. It can act as an inhibitor or activator of certain enzymes, influencing biochemical pathways and cellular processes. The exact molecular targets and pathways depend on the specific application and context .
Comparación Con Compuestos Similares
Similar Compounds
4-Hydroxy-3-methoxybenzaldehyde: Known for its applications in nonlinear optical materials.
N1,N3-di(pyridin-4-yl)isophthalamide: Used in coordination chemistry and materials science
Uniqueness
4-Hydroxy-N1,N3-dimethylisophthalamide is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity. Its hydroxy and dimethylamide groups provide versatility in chemical modifications and applications .
Propiedades
Fórmula molecular |
C10H12N2O3 |
|---|---|
Peso molecular |
208.21 g/mol |
Nombre IUPAC |
4-hydroxy-1-N,3-N-dimethylbenzene-1,3-dicarboxamide |
InChI |
InChI=1S/C10H12N2O3/c1-11-9(14)6-3-4-8(13)7(5-6)10(15)12-2/h3-5,13H,1-2H3,(H,11,14)(H,12,15) |
Clave InChI |
ZOOQWANARJRMBJ-UHFFFAOYSA-N |
SMILES canónico |
CNC(=O)C1=CC(=C(C=C1)O)C(=O)NC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


